molecular formula C28H21NO9 B160562 Dynemicin P CAS No. 138370-13-5

Dynemicin P

Cat. No. B160562
M. Wt: 515.5 g/mol
InChI Key: SMIPWYWDEUZLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynemicin P is a natural product that belongs to the enediyne family of antibiotics, which is produced by the bacterium Micromonospora chersina. This antibiotic has been found to possess potent anticancer activity against a wide range of tumor cell lines. The unique structure and mechanism of action of dynemicin P make it an attractive target for scientific research and drug development.

Scientific Research Applications

Dual Role in Biosynthesis

Dynemicin A, a derivative of Dynemicin P, plays a significant role in the biosynthesis of enediyne antitumor antibiotics. The enediyne polyketide synthase (PKS) named DynE8, not only produces the core scaffolds of enediyne but also is implicated in the biosynthesis of anthraquinone. This suggests a dual functionality for the PKS in the production of these complex structures (Cohen & Townsend, 2017).

Genetic Confirmation of Biosynthetic Requirements

Research has genetically confirmed the necessity of certain genes (dynE8, U14, U15, and orf23) in the production of Dynemicin. This discovery provides a framework for future studies aimed at unraveling the biosynthesis and tailoring steps of Dynemicin, offering insights into its complex production mechanism (Gao & Thorson, 2008).

DNA Intercalation and Cleavage Mechanism

Dynemicin's dual-core structure, consisting of anthraquinone and enediyne cores, is instrumental in binding and cleaving DNA. The antibiotic exhibits a unique cleavage preference at the 3' side of purine bases and demonstrates distinct interactions with DNA's secondary structure. This unique interaction makes Dynemicin a potential probe for exploring DNA's structural intricacies (Sugiura, Shiraki, Konishi & Oki, 1990).

Design and Synthesis of Dynemicin Analogs

The distinctive structure of Dynemicin A, combining a ten-membered enediyne with an anthraquinone substructure, has spurred the synthesis of various analogs. These analogs, exhibiting diverse trigger mechanisms and showing significant in vitro and in vivo activity against tumor models, provide valuable insights into the potential therapeutic applications of Dynemicin and its derivatives (Maier, Bosse & Niestroj, 1999).

Insights from DNA-Binding and Cleavage Studies

Further exploration into the mechanism of DNA cleavage by Dynemicin A revealed the critical roles of specific functional groups in the binding and cleavage process. These studies shed light on the delicate interplay between Dynemicin A and DNA, providing a detailed understanding of its mechanism of action at the molecular level (Myers, Cohen, Tom, Madar & Fraley, 1995).

properties

CAS RN

138370-13-5

Product Name

Dynemicin P

Molecular Formula

C28H21NO9

Molecular Weight

515.5 g/mol

IUPAC Name

2,3,6,20,23,27-hexahydroxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione

InChI

InChI=1S/C28H21NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-9,20,25-26,29-32,36-38H,1H3

InChI Key

SMIPWYWDEUZLFV-UHFFFAOYSA-N

SMILES

CC1C(=O)C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O

Canonical SMILES

CC1C(=O)C(C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O

synonyms

dynemicin P

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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